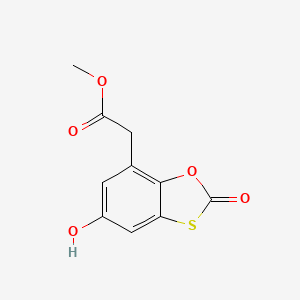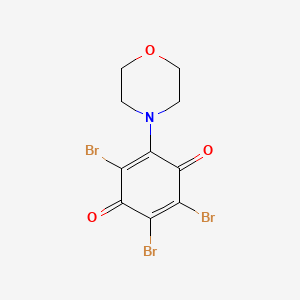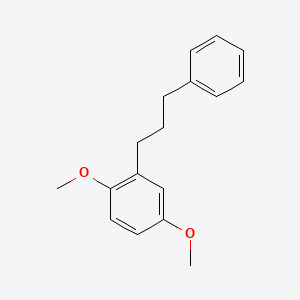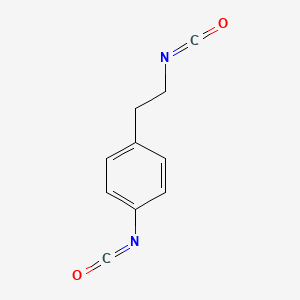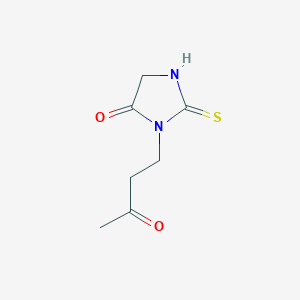
3-(3-Oxobutyl)-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Oxobutyl)-2-sulfanylideneimidazolidin-4-one is an organic compound with a unique structure that includes an imidazolidinone ring and a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobutyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of a suitable imidazolidinone precursor with a sulfanylidene reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Oxobutyl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Oxobutyl)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(3-Oxobutyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazolidinone ring can also interact with various biological pathways, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Oxobutyl)-2-thioxoimidazolidin-4-one: Similar structure but with a thioxo group instead of a sulfanylidene group.
3-(3-Oxobutyl)-2-oxoimidazolidin-4-one: Contains an oxo group instead of a sulfanylidene group.
Uniqueness
3-(3-Oxobutyl)-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
113362-44-0 |
|---|---|
Fórmula molecular |
C7H10N2O2S |
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
3-(3-oxobutyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H10N2O2S/c1-5(10)2-3-9-6(11)4-8-7(9)12/h2-4H2,1H3,(H,8,12) |
Clave InChI |
IOFGKZRHIYYKHO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCN1C(=O)CNC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
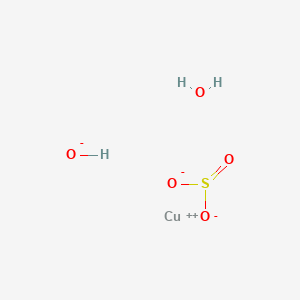
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
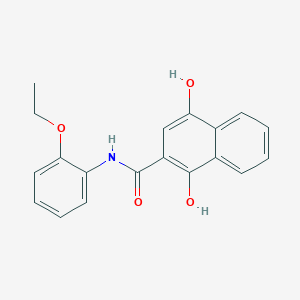

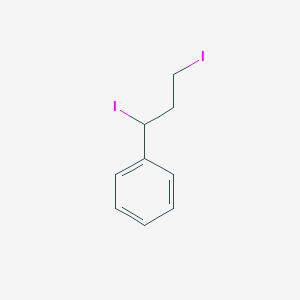
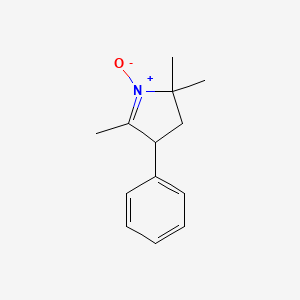
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
